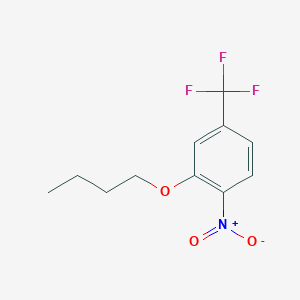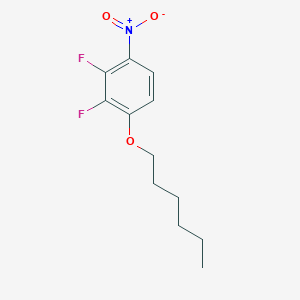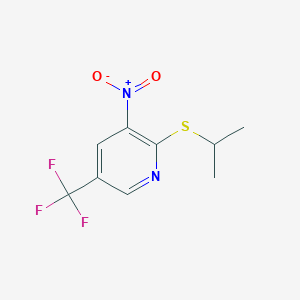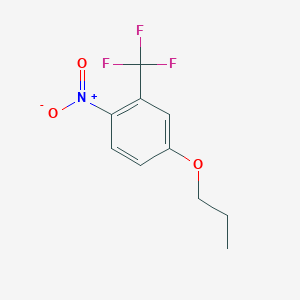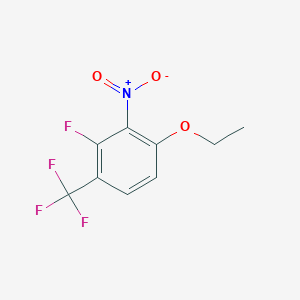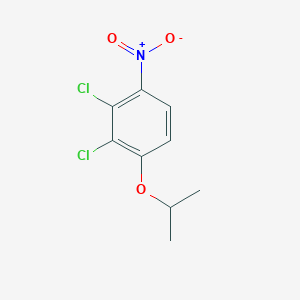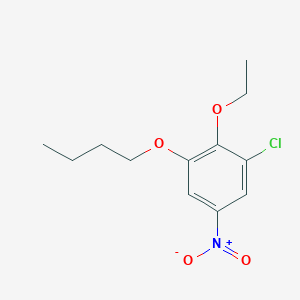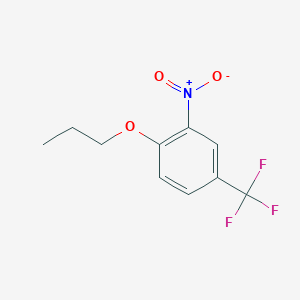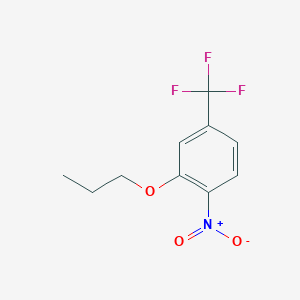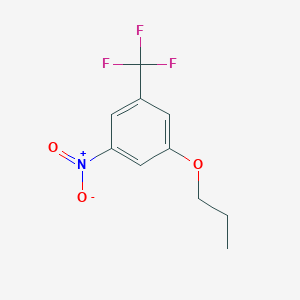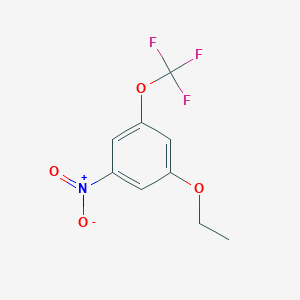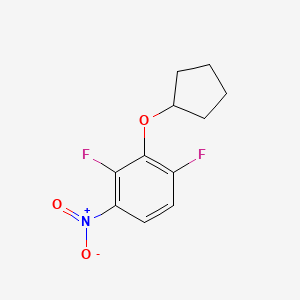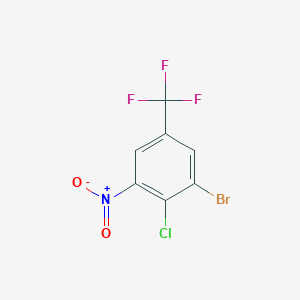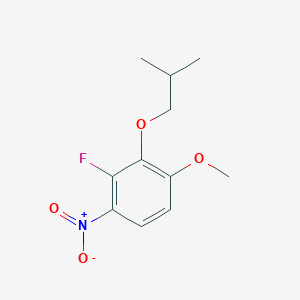
2-Fluoro-4-methoxy-3-(2-methylpropoxy)-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-methoxy-3-(2-methylpropoxy)-1-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO2), a fluoro group (-F), a methoxy group (-OCH3), and a 2-methylpropoxy group (-OCH2CH(CH3)2) attached to a benzene ring. It is used in various chemical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxy-3-(2-methylpropoxy)-1-nitrobenzene typically involves multiple steps:
Fluorination: The fluoro group can be introduced via halogen exchange reactions using fluorinating agents such as hydrogen fluoride or other fluorine-containing compounds.
Methoxylation: The methoxy group is typically introduced through methylation reactions using methanol and a suitable catalyst.
Alkoxylation: The 2-methylpropoxy group is introduced through alkylation reactions using 2-methylpropanol and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: The nitro group can undergo reduction reactions to form amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed:
Reduction: 2-Fluoro-4-methoxy-3-(2-methylpropoxy)-1-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-methoxy-3-(2-methylpropoxy)-1-nitrobenzene is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of nitrobenzene derivatives with biological systems.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxy-3-(2-methylpropoxy)-1-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
- 2-Fluoro-4-methoxy-1-nitrobenzene
- 2-Fluoro-3-(2-methylpropoxy)-1-nitrobenzene
- 4-Methoxy-3-(2-methylpropoxy)-1-nitrobenzene
Comparison: 2-Fluoro-4-methoxy-3-(2-methylpropoxy)-1-nitrobenzene is unique due to the presence of both the fluoro and methoxy groups along with the 2-methylpropoxy group. This combination of substituents provides distinct chemical and physical properties, making it valuable for specific research applications. The presence of the fluoro group can enhance the compound’s stability and reactivity, while the methoxy and 2-methylpropoxy groups can influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
3-fluoro-1-methoxy-2-(2-methylpropoxy)-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4/c1-7(2)6-17-11-9(16-3)5-4-8(10(11)12)13(14)15/h4-5,7H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKSDWGOYPNYKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1F)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(cyclopentylamino)-1-[(2S)-2-nitropyrrolidin-1-yl]ethan-1-one](/img/structure/B8030778.png)
